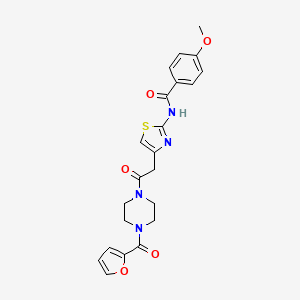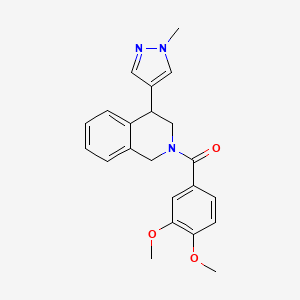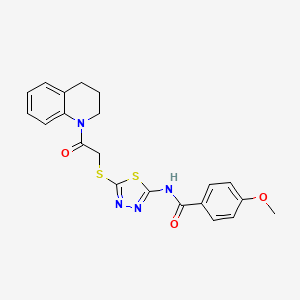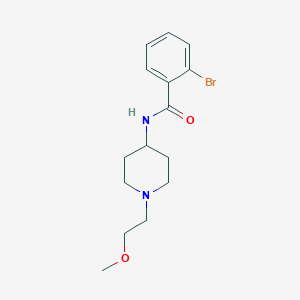![molecular formula C24H23N3O2 B2670498 3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide CAS No. 314076-17-0](/img/structure/B2670498.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(9H-carbazol-9-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide” is a heterocyclic derivative . It is mainly used as an intermediate for synthetic materials . It can be used as a charge transporting material as it exhibits high charge carrier mobility and photochemical stability .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, phenylhydrazine is condensed with cyclohexanone to form the corresponding imine. This is followed by a hydrochloric acid-catalyzed rearrangement reaction and ring-closing reaction to form tetrahydrocarbazole . In another method, a mixture of the ethyl 3-(9H-carbazol-9-yl)propanoate and hydrazine in ethanol is heated under reflux for several hours .Molecular Structure Analysis
The molecular formula of “3-(9H-carbazol-9-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide” is C24H23N3O2 . The average mass is 385.458 Da and the monoisotopic mass is 385.179016 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. One of the main physical mechanisms driving the resistive switching has been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport .Scientific Research Applications
Neurodegenerative Diseases Treatment
One study focused on the synthesis and bioinformatic characterization of new Schiff bases, including derivatives related to the specified compound, for potential applicability in brain disorders, particularly Alzheimer’s disease. These compounds were evaluated for their drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties. The study highlighted the potential of these compounds as neuropsychiatric drugs, showing promise in treating neurodegenerative disorders (Avram et al., 2021).
Anticancer Activity
Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated significant antioxidant and anticancer activities. These compounds, related to the specified chemical structure, showed enhanced cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines compared to known antioxidants and anticancer agents. This suggests their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Optical Properties and Fluorescence Quenching
The optical properties and fluorescence quenching of carbazole-containing push-pull chromophores have been studied, revealing their potential in solvatochromic properties and as probes for determining critical micelle concentration of surfactants. These findings indicate the compound's utility in photophysical research and applications in materials science (Asiri et al., 2017).
Antimicrobial Agents
Another study explored the design, synthesis, and in vitro characterization of novel antimicrobial agents based on 6-Chloro-9H-carbazol derivatives and 1,3,4-oxadiazole scaffolds. The synthesized compounds exhibited good antimicrobial activity, with some showing exceptional anti-biofilm activity against P. aeruginosa biofilms. These findings highlight the compound's potential in developing new antimicrobial treatments (Bordei (Telehoiu) et al., 2020).
Mechanism of Action
properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-29-23-14-8-3-9-18(23)17-25-26-24(28)15-16-27-21-12-6-4-10-19(21)20-11-5-7-13-22(20)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXQGMIUOJCPP-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(9H-carbazol-9-yl)-N'-(2-ethoxybenzylidene)propanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)



![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)
![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)

![Butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2670437.png)